- Synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) from guanosine, Nucleosides & Nucleotides, 1995, 14(3-5), 337-40

Cas no 91702-60-2 (N,O-Diacetate Isoacyclovir)

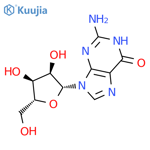

N,O-Diacetate Isoacyclovir structure

상품 이름:N,O-Diacetate Isoacyclovir

CAS 번호:91702-60-2

MF:C12H15N5O5

메가와트:309.278002023697

CID:3162289

N,O-Diacetate Isoacyclovir 화학적 및 물리적 성질

이름 및 식별자

-

- 2-[(2-acetamido-6-oxo-3H-purin-7-yl)methoxy]ethyl acetate

- UNII-Z2CR400A1J

- N-[7-[[2-(Acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]acetamide (ACI)

- 2-((2-Acetamido-6-hydroxy-7H-purin-7-yl)methoxy)ethyl acetate

- N,O-Diacetate Isoacyclovir

-

- 인치: 1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)

- InChIKey: SJBOYFXLWONEHK-UHFFFAOYSA-N

- 미소: O=C1C2=C(N=CN2COCCOC(C)=O)NC(NC(C)=O)=N1

계산된 속성

- 정밀분자량: 309.10700

실험적 성질

- PSA: 131.95000

- LogP: 0.67700

N,O-Diacetate Isoacyclovir 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | D103100-10mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 10mg |

$ 415.00 | 2023-09-08 | ||

| TRC | D103100-100mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 100mg |

$ 2783.00 | 2023-09-08 | ||

| TRC | D103100-25mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 25mg |

$907.00 | 2023-05-18 | ||

| A2B Chem LLC | AW53954-25mg |

Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |

91702-60-2 | 97% | 25mg |

$410.00 | 2024-07-18 | |

| A2B Chem LLC | AW53954-10mg |

Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |

91702-60-2 | 97% | 10mg |

$244.00 | 2024-07-18 | |

| TRC | D103100-50mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 50mg |

$ 1535.00 | 2023-09-08 | ||

| A2B Chem LLC | AW53954-5mg |

Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |

91702-60-2 | 97% | 5mg |

$160.00 | 2024-07-18 |

N,O-Diacetate Isoacyclovir 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: p-Toluenesulfonic acid , Acetic anhydride Solvents: Water

참조

합성 방법 2

반응 조건

1.1 Reagents: p-Toluenesulfonic acid Solvents: Chlorobenzene

참조

- Application of the transpurination reaction to synthesis of acyclic guanosine analogs, Nucleosides & Nucleotides, 1989, 8(4), 529-36

합성 방법 3

반응 조건

참조

- Process for preparing 9-[(2-acetoxyethoxy)methyl]-N2-acetylgunanine as a virucide intermediate, Czechoslovakia, , ,

합성 방법 4

반응 조건

참조

- Analogs of purine nucleosides. I. Methods for synthesis of 9-(2-hydroxyethoxymethyl)guanine - acycloguanosine, Khimiko-Farmatsevticheskii Zhurnal, 1985, 19(11), 1371-5

합성 방법 5

반응 조건

1.1 Reagents: p-Toluenesulfonic acid

참조

- Synthesis of novel analogs of acyclovir modified in the side-chain portion by reaction of guanosine with 1,3-dioxolanes, Collection Symposium Series, 1999, 2, 43-46

합성 방법 6

반응 조건

참조

- Thermal 7-9 transglycosylation of purine nucleosides and their analogs, Nucleic Acids Symposium Series, 1987, 18, 45-8

합성 방법 7

반응 조건

참조

- Synthesis of acyclonucleosides of imidazole and purine series, Nucleic Acids Symposium Series, 1986, 17, 5-8

합성 방법 8

반응 조건

참조

- A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine: First Practical Synthesis of Acyclic N9- and/or N7-Guanine Nucleosides Starting from N2,N9-Diacetylguanine, Journal of Organic Chemistry, 1999, 64(13), 4665-4668

합성 방법 9

반응 조건

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Chlorobenzene

참조

- Preparation of guanine derivatives, Poland, , ,

합성 방법 10

반응 조건

1.1 Catalysts: Sodium bisulfate Solvents: Toluene ; rt → reflux

1.2 reflux; 10 h, reflux

1.2 reflux; 10 h, reflux

참조

- Improvement on synthesis process of acyclovir, Huagong Shengchan Yu Jishu, 2012, 19(2), 9-11

합성 방법 11

반응 조건

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 110 °C; 40 h, 110 °C

참조

- Synthesis of Aciclovir related substances, Jingxi Yu Zhuanyong Huaxuepin, 2013, 21(5), 37-39

합성 방법 12

반응 조건

참조

- N-lower alkaneyl guanine derivatives and their uses, Japan, , ,

합성 방법 13

반응 조건

참조

- New Analogs of Acyclovir Substituted at the Side Chain, Nucleosides, 2007, 26(8-9), 917-920

합성 방법 14

반응 조건

참조

- Regioselective synthesis of acyclovir and its various prodrugs, Synthetic Communications, 2001, 31(9), 1399-1419

합성 방법 15

반응 조건

1.1 Reagents: p-Toluenesulfonic acid ; 20 h, 100 °C

참조

- Synthesis and comparative cytostatic activity of the new N-7 acyclic purine nucleoside analogues with natural N-9 regioisomers, Heterocycles, 2005, 65(4), 787-796

합성 방법 16

반응 조건

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide

참조

- Synthesis of nucleosides, Organic Reactions (Hoboken, 2000, 55,

합성 방법 17

반응 조건

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide

참조

- A convenient synthesis of 9-[(2-hydroxyethoxy)methyl]guanine (acyclovir) and related compounds, Chemical & Pharmaceutical Bulletin, 1988, 36(3), 1153-7

N,O-Diacetate Isoacyclovir Raw materials

- N2,9-Diacetylguanine

- N2-Acetylguanine

- Guanosine

- Guanosine, N-acetyl-,2',3',5'-triacetate

- 2-Oxa-1,4-butanediol diacetate

- 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine

N,O-Diacetate Isoacyclovir Preparation Products

N,O-Diacetate Isoacyclovir 관련 문헌

-

Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

3. Book reviews

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

91702-60-2 (N,O-Diacetate Isoacyclovir) 관련 제품

- 921224-91-1((2R)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid)

- 1803588-82-0(2-[(azetidin-3-yl)formamido]-2-ethylbutanamide hydrochloride)

- 2680747-16-2(benzyl N-2-hydroxy-2-(oxan-3-yl)propylcarbamate)

- 1806062-03-2(4-Bromo-3-(difluoromethyl)-5-fluoropyridine-2-acetic acid)

- 1400872-33-4(4-3-Chloro-5-(trifluoromethyl)pyridin-2-yl-2,6-dinitrophenol)

- 2171426-38-1(2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid)

- 1040656-09-4(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-methylacetamide)

- 1805735-44-7(3-Chloro-2-(1-chloro-2-oxopropyl)mandelic acid)

- 1251582-51-0(6-chloro-4-(3,4-difluorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

- 1806746-30-4(Methyl 3-(aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-5-acetate)

추천 공급업체

Hubei Tianan Hongtai Biotechnology Co.,Ltd

골드 회원

중국 공급자

대량

BIOOKE MICROELECTRONICS CO.,LTD

골드 회원

중국 공급자

시약

Wuhan brilliant Technology Co.,Ltd

골드 회원

중국 공급자

대량

钜澜化工科技(青岛)有限公司

골드 회원

중국 공급자

대량

Zhejiang Brunova Technology Co., Ltd.

골드 회원

중국 공급자

대량